Technical Monograph: Abiraterone Acetate N-Oxide (CAS 2517964-85-9)
Technical Monograph: Abiraterone Acetate N-Oxide (CAS 2517964-85-9)
Executive Summary & Strategic Context
In the development of Abiraterone Acetate (the prodrug for abiraterone, a CYP17A1 inhibitor), impurity profiling is not merely a regulatory checkbox—it is a critical determinant of drug substance stability and shelf-life.
Abiraterone Acetate N-Oxide (CAS 2517964-85-9) represents a specific oxidative degradation product where the pyridine nitrogen of the steroid side chain undergoes oxidation. Unlike hydrolytic impurities (e.g., abiraterone) which signal moisture ingress, the presence of the N-oxide signals oxidative stress during manufacturing or storage.
For the drug development professional, this molecule serves two roles:
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Critical Quality Attribute (CQA): A marker for oxidative stability in solid-state or solution formulations.
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Analytical Challenge: Its polarity shift requires specific chromatographic tuning to resolve from the parent API and other polar degradants like 7-keto-abiraterone acetate.
This guide provides the structural basis, synthesis of reference standards, and a self-validating analytical workflow for controlling this impurity.
Chemical Profile & Structural Logic[1]
Understanding the structure is prerequisite to developing a separation strategy. The N-oxide introduces a dipole on the otherwise lipophilic pyridine ring, altering the molecule's interaction with C18 stationary phases.
| Property | Data |
| Chemical Name | (3β)-17-(1-oxido-3-pyridinyl)androsta-5,16-dien-3-yl acetate |
| CAS Number | 2517964-85-9 |
| Molecular Formula | C₂₆H₃₃NO₃ |
| Molecular Weight | 407.55 g/mol (+16 Da vs Parent) |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DMSO, Methanol, DCM; lower solubility in Hexane compared to parent |
| Key Functional Group | Pyridine N-Oxide (Polar, H-bond acceptor) |
Formation Mechanism
The pyridine ring at C17 is the site of vulnerability. Under oxidative conditions (peroxides in excipients, exposure to air/light), the lone pair on the nitrogen attacks electrophilic oxygen species.
Figure 1: Oxidative pathway leading to the formation of the N-oxide impurity. The reaction is driven by the nucleophilicity of the pyridine nitrogen.
Synthesis of Reference Standard
To quantify this impurity, you cannot rely on relative response factors (RRF) assumed to be 1.0 due to the chromophore change. You must synthesize or procure a high-purity standard.
Protocol: Selective N-Oxidation Rationale: We use m-chloroperbenzoic acid (mCPBA) because it selectively oxidizes the pyridine nitrogen without affecting the steroid alkene or the acetate ester under controlled conditions.
Step-by-Step Methodology:
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Dissolution: Dissolve 1.0 eq (e.g., 500 mg) of Abiraterone Acetate in Dichloromethane (DCM) (10 mL). Cool to 0°C.
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Why DCM? Excellent solubility for the steroid and allows easy workup.
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Why 0°C? To prevent over-oxidation or side reactions at the alkene.
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Reagent Addition: Add 1.1 eq of mCPBA (dissolved in DCM) dropwise over 20 minutes.
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Reaction Monitoring: Stir at 0°C for 2 hours. Monitor by TLC (5% MeOH in DCM) or HPLC.
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Success Criteria: Disappearance of parent spot (Rf ~0.6) and appearance of a lower Rf spot (Rf ~0.3).
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Quench: Wash reaction mixture with 10% Na₂SO₃ (to reduce excess peroxide) followed by saturated NaHCO₃ (to remove m-chlorobenzoic acid byproduct).
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Isolation: Dry organic layer over Na₂SO₄, filter, and concentrate.
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Purification: Flash chromatography (Gradient: 0-5% MeOH in DCM).
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Target: Isolate the polar fraction corresponding to the N-oxide.
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Self-Validation Check:
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Mass Spec: Observe parent ion [M+H]⁺ = 408.25 m/z.
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¹H NMR: The protons adjacent to the nitrogen on the pyridine ring will shift downfield (deshielded) compared to the parent, typically by 0.2–0.5 ppm.
Analytical Control Strategy (HPLC/UHPLC)
The N-oxide is more polar than the parent. In a Reverse Phase (RP) system, it will elute earlier than Abiraterone Acetate.
Recommended Method Parameters
This method is designed to separate the N-oxide from the parent and the hydrolytic degradant (Abiraterone).
| Parameter | Condition | Rationale |
| Column | C18, 150 x 4.6 mm, 3.5 µm (e.g., Waters XBridge or Agilent Zorbax) | Standard RP stationary phase; robust pH stability. |
| Mobile Phase A | 10 mM Ammonium Acetate (pH 5.0) | Buffering is crucial for pyridine peak shape. |
| Mobile Phase B | Acetonitrile | Strong eluent for lipophilic steroids. |
| Gradient | 0 min: 30% B → 15 min: 90% B | Slow gradient start to resolve polar N-oxide early. |
| Flow Rate | 1.0 mL/min | Standard flow for 4.6mm ID. |
| Detection | UV @ 254 nm | Pyridine chromophore absorption maximum. |
| Col. Temp | 40°C | Improves mass transfer and peak sharpness. |
Analytical Workflow Diagram
Figure 2: Analytical workflow for the detection and quantification of Abiraterone Acetate N-Oxide.
Troubleshooting & Validation
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Issue: Peak Tailing.
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Cause: Interaction of the N-oxide oxygen with residual silanols on the column.
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Fix: Ensure Mobile Phase A has sufficient ionic strength (10-20 mM Ammonium Acetate) or use an end-capped column.
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Issue: Co-elution with Abiraterone (hydrolysis product).
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Fix: Abiraterone (free alcohol) is also polar. Adjust the initial %B. The N-oxide usually elutes before the parent but check relative retention to the free alcohol standard.
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Regulatory & Safety Implications
Impurity Qualification (ICH Q3A/B)
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Reporting Threshold: typically 0.05% or 0.10% depending on dose.
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Identification Threshold: If the N-oxide exceeds 0.10% (or 1.0 mg daily intake), structural characterization (NMR/MS) is mandatory.
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Qualification Threshold: If it exceeds 0.15%, toxicological qualification is required unless it is a confirmed human metabolite.
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Note: While Abiraterone N-oxide is a known metabolite, the Acetate N-oxide is a prodrug degradant. Regulatory bodies may treat it as a process impurity requiring tight control.
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Stability Protocol
Include CAS 2517964-85-9 monitoring in:
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Forced Degradation: Oxidative stress (3% H₂O₂, 4 hours).
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Photostability: N-oxides can sometimes undergo rearrangement (Meisenheimer rearrangement) under light. Protect samples from light during analysis.
References
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Veeprho Laboratories. (n.d.). Abiraterone Acetate N-Oxide | CAS 2517964-85-9.[1][2][3][4] Retrieved from [Link]
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United States Pharmacopeia (USP). (2019).[5] Abiraterone Acetate Tablets Monograph. USP-NF. Retrieved from [Link]
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Modi, S. et al. (2023). Study on Stress Degradation Behaviour of Abiraterone Acetate in Film Coated Tablets. International Journal of Pharmaceutical Sciences and Research. Retrieved from [Link]
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PubChem. (n.d.). Abiraterone Acetate Compound Summary. Retrieved from [Link]
